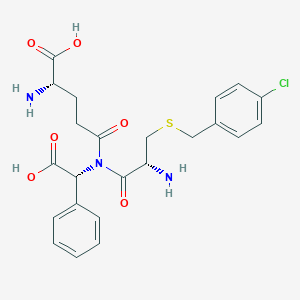
Ggcbcp
Description
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is a synthetic compound with a complex structure It is composed of a gamma-glutaminyl group, a 4-chlorobenzyl group, a cysteinyl group, and a phenylglycine group
Properties
CAS No. |
152684-55-4 |
|---|---|
Molecular Formula |
C23H26ClN3O6S |
Molecular Weight |
508 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26ClN3O6S/c24-16-8-6-14(7-9-16)12-34-13-18(26)21(29)27(19(28)11-10-17(25)22(30)31)20(23(32)33)15-4-2-1-3-5-15/h1-9,17-18,20H,10-13,25-26H2,(H,30,31)(H,32,33)/t17-,18-,20+/m0/s1 |
InChI Key |
YUENTQVIQRRGQD-CMKODMSKSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N(C(=O)CC[C@@H](C(=O)O)N)C(=O)[C@H](CSCC2=CC=C(C=C2)Cl)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
Other CAS No. |
152684-55-4 |
Synonyms |
gamma-Gln-S-(pClBz)Cys-PhGly gamma-glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine GGCBCP TER-117 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ggcbcp involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides to facilitate peptide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of peptide bond formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine can undergo various chemical reactions, including:
Oxidation: The cysteinyl group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Ggcbcp involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group may enhance its binding affinity to certain targets, while the cysteinyl group can form disulfide bonds, potentially altering the structure and function of proteins.
Comparison with Similar Compounds
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine can be compared with other similar compounds, such as:
Gamma-Glutaminyl-S-benzylcysteinyl-phenylglycine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Gamma-Glutaminyl-S-(4-methylbenzyl)cysteinyl-phenylglycine: Contains a methyl group instead of a chlorine atom, potentially altering its hydrophobicity and interaction with molecular targets.
The uniqueness of Ggcbcp lies in the presence of the 4-chlorobenzyl group, which can significantly influence its chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


